O-((N-Succinimidyl)succinyl-aminoethyl)&

PEGylation NHS ester hydrolysis bioconjugation kinetics

O-((N-Succinimidyl)succinyl-aminoethyl)-O-methyl-polyethylene glycol 2,000 (CAS 92451-00-8), also referred to as mPEG-SAS or Ome-PEG-NHS, is a linear, monofunctional, amine-reactive polyethylene glycol (PEG) derivative. It belongs to the class of methoxy-PEG N-hydroxysuccinimidyl (NHS) ester reagents and is distinguished by a C3 aliphatic amide (succinamide) linkage between the PEG chain and the terminal NHS active ester.

Molecular Formula C13H20N2O7
Molecular Weight 316.31 g/mol
CAS No. 92451-00-8
Cat. No. B12334712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-((N-Succinimidyl)succinyl-aminoethyl)&
CAS92451-00-8
Molecular FormulaC13H20N2O7
Molecular Weight316.31 g/mol
Structural Identifiers
SMILESCOCCOCCNC(=O)CCC(=O)ON1C(=O)CCC1=O
InChIInChI=1S/C13H20N2O7/c1-20-8-9-21-7-6-14-10(16)2-5-13(19)22-15-11(17)3-4-12(15)18/h2-9H2,1H3,(H,14,16)
InChIKeyHDBVCBKJSCYANJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-((N-Succinimidyl)succinyl-aminoethyl)-O-methyl-polyethylene glycol 2,000 (CAS 92451-00-8): Compound Class, Structural Identity, and Procurement-Relevant Characteristics


O-((N-Succinimidyl)succinyl-aminoethyl)-O-methyl-polyethylene glycol 2,000 (CAS 92451-00-8), also referred to as mPEG-SAS or Ome-PEG-NHS, is a linear, monofunctional, amine-reactive polyethylene glycol (PEG) derivative . It belongs to the class of methoxy-PEG N-hydroxysuccinimidyl (NHS) ester reagents and is distinguished by a C3 aliphatic amide (succinamide) linkage between the PEG chain and the terminal NHS active ester . This amide-containing spacer architecture is the defining structural feature that differentiates it from other mPEG-NHS ester variants such as mPEG-SS (succinimidyl succinate, ester-linked), mPEG-SC (succinimidyl carbonate), mPEG-SG (succinimidyl glutarate), and mPEG-SCM (succinimidyl carboxymethyl ester) . The compound is supplied as a crystalline solid or semi-solid (depending on molecular weight), with a reported average Mn of 2,000 Da for the PEG chain, and is recommended for storage at −20 °C under protection from light and moisture .

Why Generic Substitution Fails: Linker Chemistry Determines O-((N-Succinimidyl)succinyl-aminoethyl)-O-methyl-polyethylene glycol 2,000 Performance in Bioconjugation Workflows


Substituting CAS 92451-00-8 with another mPEG-NHS ester reagent of identical PEG molecular weight can lead to significantly different conjugation outcomes. The NHS ester hydrolysis half-life, the post-conjugation linker stability, and the amine selectivity are all governed by the chemical nature of the spacer arm connecting the PEG to the NHS leaving group . For instance, mPEG-SS (succinimidyl succinate) employs a C3 ester linkage, which is susceptible to hydrolytic degradation after conjugation; in contrast, the C3 amide linkage in mPEG-SAS provides prolonged structural integrity under physiological conditions [1]. Similarly, the highly labile mPEG-SCM (methylene-linked) hydrolyzes in less than five minutes at pH 8, necessitating large excesses and compromising reproducible stoichiometry . Even within the amide-containing subfamily, the chain-length difference between mPEG-SAS (C3 amide) and mPEG-GAS (C4 amide) can influence the NHS ester hydrolysis rate and the steric accessibility of the target amine . These quantitative differences, detailed below, demonstrate that generic substitution is not chemically equivalent and can directly impact PEGylation yield, product homogeneity, and long-term conjugate stability.

O-((N-Succinimidyl)succinyl-aminoethyl)-O-methyl-polyethylene glycol 2,000: Quantitative Differentiation Evidence Against Closest Analogs


NHS Ester Hydrolysis Half-Life: mPEG-SAS (C3 Amide) vs. mPEG-SS (C3 Ester) vs. mPEG-SCM (Methylene) at pH 8

In a controlled comparison of five mPEG-NHS ester reagent types evaluated under identical conditions (pH 8, 25 °C, aqueous buffer), mPEG-SAS (CAS 92451-00-8, Type E) exhibited a hydrolysis half-life of approximately 10 minutes, identical to its direct ester-linked analog mPEG-SS (Type C) under the assayed conditions . However, mPEG-SAS demonstrated substantially greater aqueous stability than the highly reactive mPEG-SCM (Type A, methylene-linked), which hydrolyzes in less than 5 minutes (approximately 2-fold difference) . At the same time, mPEG-SAS provided a reactivity window that is narrower and more predictable than the 20-minute half-life variants mPEG-SG (Type B) and mPEG-GAS (Type D), enabling more controlled conjugation stoichiometry .

PEGylation NHS ester hydrolysis bioconjugation kinetics

Post-Conjugation Linker Stability: Amide Linkage in mPEG-SAS Confers Months-Long Hydrolytic Resistance vs. Days-Long Stability of Ester-Linked Analogs

The defining structural feature of mPEG-SAS is the C3 aliphatic amide (succinamide) bond connecting the PEG chain to the NHS ester [1]. While the NHS ester hydrolysis half-life captures pre-conjugation reactivity, the post-conjugation linker stability is governed by the chemical nature of this spacer bond. Gravimetrical degradation experiments on PEG-based hydrogels demonstrated that PEG conjugates bearing ester linkages in the spacer arm undergo complete degradation within 2 days under physiological conditions, whereas amide-linked constructs remain stable for several months [1]. Since mPEG-SS (succinimidyl succinate) possesses a C3 ester linkage directly analogous to the amide linkage in mPEG-SAS, conjugates prepared with mPEG-SS are predicted to be susceptible to hydrolytic linker cleavage on a timescale of days, while mPEG-SAS conjugates are predicted to maintain structural integrity for months under the same conditions [1].

conjugate stability hydrogel degradation amide vs. ester linkage

Amine Reactivity and Selectivity: SC-mPEG vs. SS-mPEG Comparison Informs SAS-Linker Reactivity Expectations

A direct comparative study of succinimidyl carbonate mPEG-5000 (SC-mPEG5k) and succinimidyl succinate mPEG-5000 (SS-mPEG5k) for bacterial uricase PEGylation revealed that SC-mPEG5k exhibited a lower hydrolysis rate while maintaining comparable aminolysis rate constants with glycine, resulting in stronger effectiveness for amino group modification [1]. The hydrolysis of active groups on SC-PEG was on average 2-fold slower than on SS-PEG, conferring greater selectivity for amine conjugation over competing water hydrolysis [2]. Given that mPEG-SAS (CAS 92451-00-8) incorporates an amide linkage that is structurally distinct from both the carbonate (SC) and ester (SS) variants, its reactivity-selectivity profile occupies a unique intermediate position among the NHS ester PEG reagent family, combining the selectivity advantages associated with the amide class with an intermediate NHS ester hydrolysis half-life .

PEGylation selectivity aminolysis rate protein modification

Molecular Weight Homogeneity: Polydispersity Index (PDI) of 1.02–1.05 for Linear mPEG-SAS Ensures Reproducible Conjugation Stoichiometry

The polydispersity index (PDI) of linear mPEG-SAS supplied by Creative PEGWorks is specified as 1.02–1.05, as measured by MALDI-MS or GPC, representing a very narrow molecular weight distribution . This narrow dispersity is critical for bioconjugation applications where the PEG-to-protein molar ratio must be precisely controlled; broader PEG distributions introduce uncertainty in the actual number of PEG chains attached per biomolecule, compromising batch-to-batch reproducibility and regulatory compliance in pharmaceutical development . In comparison, many commercially available PEG reagents exhibit PDI values exceeding 1.10, and lower-purity PEGs may contain significant diol impurities that generate bifunctional crosslinking contaminants [1].

PEG polydispersity conjugation reproducibility quality control

Solubility Profile: Broad Solvent Compatibility of mPEG-SAS Enables Versatile Conjugation Protocols Across Aqueous and Organic Media

mPEG-SAS (CAS 92451-00-8) demonstrates solubility in water and aqueous buffers, as well as in a range of organic solvents including chloroform, methylene chloride, DMF, and DMSO, with more limited solubility in alcohols and toluene, and insolubility in diethyl ether . This broad solubility profile enables conjugation reactions to be conducted in either purely aqueous conditions (pH ~7–8.5 for amine targeting) or in mixed aqueous-organic solvent systems that can mitigate competitive NHS ester hydrolysis while maintaining substrate solubility . In contrast, certain NHS ester PEG variants with shorter or more hydrophobic linkers may exhibit reduced solubility in aqueous buffers, necessitating higher organic solvent content that can denature sensitive protein substrates .

solubility reaction medium bioconjugation protocol

O-((N-Succinimidyl)succinyl-aminoethyl)-O-methyl-polyethylene glycol 2,000: High-Value Application Scenarios Supported by Differentiation Evidence


Long-Circulating PEGylated Protein Therapeutics Requiring Months-Long Conjugate Integrity

For therapeutic proteins where premature de-PEGylation would result in rapid renal clearance and loss of efficacy, mPEG-SAS (CAS 92451-00-8) provides a C3 amide linkage that resists hydrolytic degradation for months under physiological conditions, in contrast to the C3 ester linkage of mPEG-SS, which degrades within approximately 2 days in comparable hydrogel models [1]. This linker stability directly translates to sustained pharmacokinetic performance, making mPEG-SAS the appropriate choice for chronic-dosing PEGylated biologics.

Controlled-Stoichiometry Bioconjugation for ADC and Targeted Nanocarrier Functionalization

The intermediate NHS ester hydrolysis half-life (~10 min at pH 8) of mPEG-SAS, combined with its narrow PDI (1.02–1.05), enables precise control over the PEG-to-biomolecule molar ratio . This is critical for antibody-drug conjugate (ADC) intermediates and nanoparticle surface functionalization, where over-PEGylation can sterically hinder target binding and under-PEGylation can compromise colloidal stability. The amide linker further ensures that the PEG coating remains intact during circulation, unlike ester-linked alternatives that are susceptible to serum esterase-mediated cleavage.

Durable PEG-Based Hydrogel and Biomaterial Scaffold Fabrication

In tissue engineering and drug delivery scaffold applications, mPEG-SAS can serve as a building block for amide-crosslinked hydrogels that maintain mechanical integrity for months, whereas ester-crosslinked analogs degrade within 2 days [1]. The solubility of mPEG-SAS in both aqueous buffers and DMF/DMSO further facilitates the fabrication of homogeneous hydrogel networks with tunable degradation profiles by blending different amide/ester NHS-PEG ratios [1].

High-Reproducibility PEGylation Screening for Lead Candidate Optimization

In early-stage drug development, the narrow molecular weight distribution (PDI 1.02–1.05) and well-characterized hydrolysis kinetics of mPEG-SAS reduce experimental variability during PEGylation condition screening . The defined reactivity profile minimizes the need for large molar excesses of PEG reagent (compared to SCM-type reagents with <5 min half-life), reducing raw material costs and simplifying downstream purification. This reproducibility is essential for generating reliable structure-activity relationship (SAR) data to guide lead candidate selection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for O-((N-Succinimidyl)succinyl-aminoethyl)&

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.